molecular formula C16H24ClNO2 B15181520 Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride CAS No. 94086-97-2

Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride

Cat. No.: B15181520
CAS No.: 94086-97-2
M. Wt: 297.82 g/mol
InChI Key: QFAMIUUOKOEDJN-UHFFFAOYSA-M
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Description

Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride is a quaternary ammonium compound with the chemical formula C15H22ClNO2. It is known for its applications in various fields, including organic synthesis, antimicrobial treatments, and as a catalyst in chemical reactions .

Preparation Methods

The synthesis of Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride typically involves the following steps :

    Reaction of Methylbenzylamine with Acryloyl Chloride: Methylbenzylamine is reacted with acryloyl chloride to form an intermediate compound.

    Reaction with Ethylene Oxide: The intermediate is then reacted with ethylene oxide to introduce the oxyethyl group.

    Quaternization with Methyl Chloride: Finally, the compound is quaternized using methyl chloride to form the desired product.

Industrial production methods may vary slightly depending on the desired purity and scale of production. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or acetone to facilitate the reactions .

Chemical Reactions Analysis

Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride undergoes several types of chemical reactions :

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium compounds .

Scientific Research Applications

Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride has a wide range of scientific research applications :

    Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.

    Biology: The compound exhibits antimicrobial properties, making it useful in the development of disinfectants and antiseptics.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: It is employed in the treatment of textiles and water purification processes due to its antimicrobial and surfactant properties.

Mechanism of Action

The mechanism of action of Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride involves its interaction with cell membranes . As a quaternary ammonium compound, it disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property is particularly useful in its application as an antimicrobial agent.

Comparison with Similar Compounds

Benzyldimethyl(methyl-2-((2-methyl-1-oxoallyl)oxy)ethyl)ammonium chloride can be compared with other quaternary ammonium compounds such as :

    Benzyldimethyl(2-(1-oxoallyl)oxyethyl)ammonium chloride: Similar structure but lacks the methyl group on the allyl moiety.

    Methacryloxyethyldimethylbenzyl ammonium chloride: Contains a methacryloxy group instead of the acryloxy group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it suitable for specialized applications .

Properties

CAS No.

94086-97-2

Molecular Formula

C16H24ClNO2

Molecular Weight

297.82 g/mol

IUPAC Name

benzyl-dimethyl-[1-(2-methylprop-2-enoyloxy)propan-2-yl]azanium;chloride

InChI

InChI=1S/C16H24NO2.ClH/c1-13(2)16(18)19-12-14(3)17(4,5)11-15-9-7-6-8-10-15;/h6-10,14H,1,11-12H2,2-5H3;1H/q+1;/p-1

InChI Key

QFAMIUUOKOEDJN-UHFFFAOYSA-M

Canonical SMILES

CC(COC(=O)C(=C)C)[N+](C)(C)CC1=CC=CC=C1.[Cl-]

Origin of Product

United States

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